molecular formula C21H25FN2O3S2 B12201656 (5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12201656
M. Wt: 436.6 g/mol
InChI Key: SETBPHNQWVZDRQ-JXAWBTAJSA-N
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Description

The compound (5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative, a class of heterocyclic compounds known for diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . Its structure features:

  • A 4-fluorobenzylidene group at position 5, contributing electronic and lipophilic effects.
  • A 4-oxobutyl chain at position 3, linked to a 2-(2-hydroxyethyl)piperidine moiety, which introduces hydrogen-bonding capacity and conformational flexibility.

Properties

Molecular Formula

C21H25FN2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-[4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25FN2O3S2/c22-16-8-6-15(7-9-16)14-18-20(27)24(21(28)29-18)12-3-5-19(26)23-11-2-1-4-17(23)10-13-25/h6-9,14,17,25H,1-5,10-13H2/b18-14-

InChI Key

SETBPHNQWVZDRQ-JXAWBTAJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with a thiazolidinone derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with a piperidinyl-substituted butanone derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: Its potential biological activities, such as antimicrobial and anticancer properties, have been explored in various studies.

    Medicine: The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s chemical properties can be utilized in the development of new industrial materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity by damaging cellular components of pathogens.

Comparison with Similar Compounds

Tabular Comparison of Key Compounds

Compound Structure Benzylidene Substituent Position 3 Substituent Notable Activity/Property Reference
(5Z)-5-(4-Fluorobenzylidene)-3-{4-[2-(2-hydroxyethyl)piperidin-1-yl]-4-oxobutyl}-... 4-Fluoro 4-[2-(2-hydroxyethyl)piperidinyl] Enhanced solubility, H-bonding Target Compound
(5Z)-5-(2-Fluorobenzylidene)-2-thioxothiazolidin-4-one 2-Fluoro None (unsubstituted) Steric hindrance limits activity
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Bromo None PET inhibition (IC50 = 3.0 μM)
(5Z)-5-Benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-... Phenyl 4-(4-methylpiperazinyl) High lipophilicity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methyl Phenyl Rigid aromatic interaction

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